Deoxygalactonojirimycin-15N Hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
Deoxygalactonojirimycin-15N Hydrochloride, also known as Migalastat , is a potent and selective inhibitor of α-galactosidase A . This enzyme is responsible for breaking down glycosphingolipid substrate .
Mode of Action
Migalastat works by stabilizing the body’s dysfunctional alpha-Galactosidase A enzyme . This stabilization allows the enzyme to clear the accumulation of glycosphingolipid disease substrate .
Biochemical Pathways
The primary biochemical pathway affected by Migalastat is the glycosphingolipid metabolic pathway . By stabilizing the alpha-Galactosidase A enzyme, Migalastat helps to prevent the buildup of glycosphingolipid substrate in various organs .
Pharmacokinetics
Migalastat has a bioavailability of 75% . The elimination half-life of Migalastat is between 3 to 5 hours after a single dose . It is excreted primarily in the urine (77%) and feces (20%) .
Result of Action
The stabilization of the alpha-Galactosidase A enzyme by Migalastat results in an increase in the enzyme’s activity . This leads to a reduction in the accumulation of glycosphingolipid substrate in various organs, thereby alleviating the symptoms of Fabry disease .
Biochemical Analysis
Biochemical Properties
Deoxygalactonojirimycin-15N Hydrochloride is an extremely potent and selective inhibitor of α-D-galactosidase . It achieves inhibition by binding to the active sites of these enzymes, effectively hindering substrate hydrolysis . This makes it a valuable tool for investigating glycoside hydrolysis pathways and elucidating the biological functions of glycosidases .
Cellular Effects
This compound has been used to study its effects on the mRNA levels in human embryonic kidney (HEK) cells and hippocampal neurons . It influences cell function by inhibiting the enzymatic activity of α-galactosidase A .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically α-galactosidase . It acts as a competitive inhibitor of α-galactosidase, binding to the enzyme and preventing substrate hydrolysis .
Temporal Effects in Laboratory Settings
It is known that it exhibits potent inhibitory effects on specific glycosidases, such as α-glucosidase and α-galactosidase .
Metabolic Pathways
This compound is involved in carbohydrate metabolism, specifically in the hydrolysis of glycosidic bonds . It interacts with enzymes such as α-glucosidase and α-galactosidase .
Preparation Methods
The synthesis of Deoxygalactonojirimycin-15N Hydrochloride involves several steps. One common method includes the use of starting materials such as 1,5-Dideoxy-1,5-imino-D-galactitol. The reaction conditions typically involve the use of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Deoxygalactonojirimycin-15N Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Deoxygalactonojirimycin-15N Hydrochloride is widely used in scientific research due to its potent inhibitory effects on α-D-galactosidase. Some of its applications include:
Chemistry: Used as a biochemical tool to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research involving glycosidases and their role in cellular processes.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Comparison with Similar Compounds
Deoxygalactonojirimycin-15N Hydrochloride is unique due to its selective inhibition of α-D-galactosidase. Similar compounds include:
1-Deoxynojirimycin Hydrochloride: Another potent inhibitor of glycosidases, but with different specificity and applications.
N-Butyldeoxynojirimycin: Used in research for its inhibitory effects on glycosidases, but with distinct chemical properties and uses.
These compounds share similar inhibitory functions but differ in their molecular structures and specific applications.
Properties
IUPAC Name |
(3S,4R)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3?,4?,5-,6+;/m0./s1/i7+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIHMALTJRDNQI-TWTQYYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@H]([C@H](C([15NH]1)CO)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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